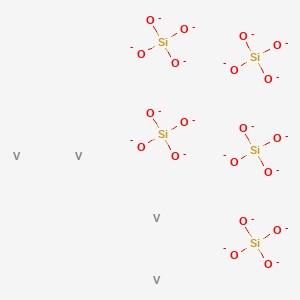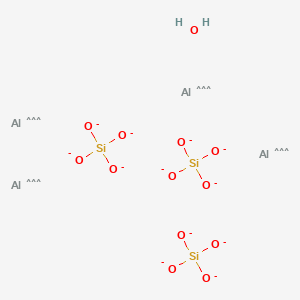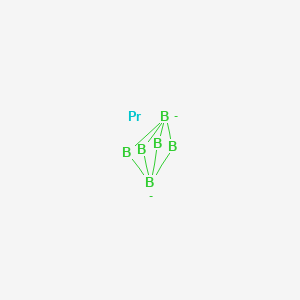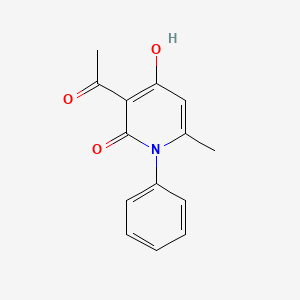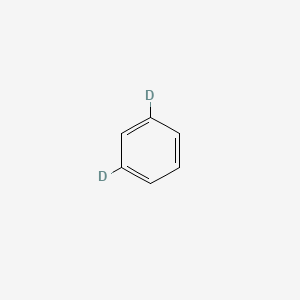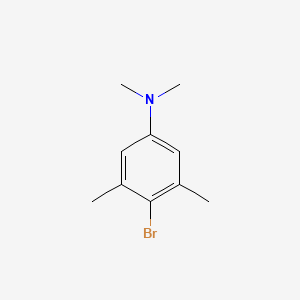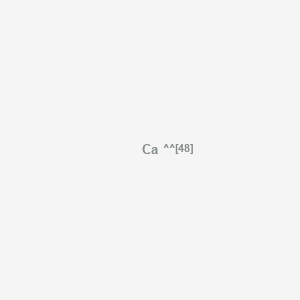
Bismuth titanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth titanate, also known as bismuth titanium oxide, is a solid inorganic compound composed of bismuth, titanium, and oxygen. It exists in several forms, including Bi₁₂TiO₂₀, Bi₄Ti₃O₁₂, and Bi₂Ti₂O₇. This compound is known for its unique ferroelectric, piezoelectric, and photorefractive properties, making it a valuable material in various scientific and industrial applications .
Mécanisme D'action
Target of Action
Bismuth titanate (Bi4Ti3O12) is a compound that primarily targets ferroelectric materials . It is considered one of the most promising lead-free materials to replace lead-containing ferroelectric ceramics due to its excellent ferroelectric properties, relaxation characteristics, and high Curie point .
Mode of Action
This compound interacts with its targets through its ferroelectric properties . It exhibits an electrooptical effect and photorefractive effect, which is a reversible change in the refractive index under applied electric field or illumination . This interaction results in changes in the refractive index, which can be harnessed for various applications.
Biochemical Pathways
This compound doesn’t directly interact with biochemical pathways as it is primarily used in materials science rather than biological systems. It’s worth noting that its ion migration has been studied extensively . Oxide ions exhibit appreciable diffusivity, with derived activation enthalpies lower than 0.8 eV .
Pharmacokinetics
As a material used in ceramics and other industrial applications, this compound doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Its synthesis and formation processes are well-studied . For instance, it can be synthesized by high-energy ball milling with varying durations, and the resulting material can undergo calcination at specific temperatures .
Result of Action
The action of this compound results in materials with high dielectric permittivity, low dielectric losses, and good electrical and luminescent properties . These properties make this compound useful in a variety of applications, including reservoir capacitors, luminophor composition for optical fibers, efficient materials with anti-Stokes luminescence, and luminescent markers for delivering drugs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its ferroelectric properties and phase transition behaviors can be affected by external fields . Moreover, the temperature can influence its properties, such as its pyroelectric coefficient . A relatively high depolarization temperature of 205°C is achieved, which should help deliver reliable operation in practice .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bismuth titanate ceramics can be synthesized through several methods, including solid-state synthesis, molten salt synthesis, and the citrate method.
Solid-State Synthesis: This method involves heating a mixture of bismuth oxide (Bi₂O₃) and titanium dioxide (TiO₂) at temperatures ranging from 730°C to 850°C.
Molten Salt Synthesis: In this method, this compound platelets are prepared by heating a mixture of bismuth nitrate and titanium dioxide in a molten salt medium, such as a CaCl₂-NaCl mixture, at temperatures between 650°C and 750°C.
Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-state synthesis due to its simplicity and cost-effectiveness. The process involves mixing the raw materials in stoichiometric ratios, followed by high-temperature calcination to achieve the desired phase and purity.
Analyse Des Réactions Chimiques
Bismuth titanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form higher oxidation state compounds, such as Bi₂O₅.
Reduction: Reduction of this compound can lead to the formation of lower oxidation state compounds, such as Bi₂O₃.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Metal salts (e.g., lanthanum nitrate, cobalt chloride) in a suitable solvent, followed by calcination.
Major Products:
Oxidation: Bi₂O₅
Reduction: Bi₂O₃
Substitution: Doped this compound compounds with enhanced properties.
Applications De Recherche Scientifique
Bismuth titanate has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including photocatalysis for environmental remediation.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of ferroelectric and piezoelectric devices, such as sensors, actuators, and capacitors
Comparaison Avec Des Composés Similaires
- Barium titanate (BaTiO₃)
- Lead titanate (PbTiO₃)
- Sodium bismuth titanate (Na₀.₅Bi₀.₅TiO₃)
This compound stands out due to its combination of ferroelectric, piezoelectric, and photorefractive properties, making it a versatile material for various applications.
Propriétés
IUPAC Name |
oxo-oxobismuthanyloxy-[oxo-[oxo-(oxo(oxobismuthanyloxy)titanio)oxytitanio]oxytitanio]oxytitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.11O.4Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQKEPWGUIJJIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti](O[Ti](=O)O[Ti](=O)O[Bi]=O)O[Ti](=O)O[Bi]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O11Ti4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of bismuth titanate?
A1: The molecular formula of this compound is Bi4Ti3O12. Its molecular weight is 1035.58 g/mol.
Q2: What is the crystal structure of this compound?
A2: this compound exhibits a complex layered perovskite structure. At room temperature, it typically exists in an orthorhombic phase, but it can also adopt a monoclinic structure depending on the synthesis conditions and doping. [ [] ]
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Various spectroscopic techniques are employed to characterize this compound, including: * X-ray Diffraction (XRD): XRD is used to determine the crystal structure, phase purity, and crystallite size of this compound powders and thin films. [ [, , , , , ] ] * Scanning Electron Microscopy (SEM): SEM provides information about the morphology, grain size, and surface features of this compound materials. [ [, , , ] ] * Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, enabling the visualization of nanoscale features, defects, and interfaces in this compound. [ [] ] * Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps identify the chemical bonds and functional groups present in this compound, providing insights into its composition and structure. [ [, , ] ] * Raman Spectroscopy: Raman spectroscopy is sensitive to vibrational modes in materials, offering information about the local structure, bonding, and crystal symmetry of this compound. [ [] ] * Rutherford Backscattering Spectrometry (RBS): RBS is a powerful technique to determine the elemental composition and depth profiling of thin films, providing valuable insights into the stoichiometry and uniformity of this compound coatings. [ [] ]
Q4: How does the annealing temperature affect the properties of this compound coatings?
A4: Annealing temperature significantly influences the microstructure and corrosion resistance of this compound coatings. Studies show that amorphous this compound phases, obtained at lower annealing temperatures, exhibit better corrosion resistance than polycrystalline phases formed at higher temperatures. [ [] ]
Q5: Can this compound be used in high-temperature applications?
A5: Yes, this compound demonstrates potential for high-temperature applications. Research indicates that this compound transducers maintain stable piezoelectric properties at temperatures up to 550°C, making them suitable for high-temperature sensing and actuation. [ [] ]
Q6: Does this compound exhibit photocatalytic activity?
A6: Yes, this compound displays photocatalytic activity under UV and visible light irradiation. It has been successfully used for the degradation of organic pollutants like malachite green and Rhodamine B dyes in water. [ [, , ] ]
Q7: How does doping affect the photocatalytic performance of this compound?
A7: Doping can significantly enhance the photocatalytic performance of this compound. For instance, sulfur doping improves visible light absorption and creates surface acidic sites, leading to higher photocatalytic efficiency compared to undoped or carbon-doped samples. [ [] ]
Q8: Have first-principles calculations been employed to study this compound?
A8: Yes, first-principles calculations based on density functional theory (DFT) have been extensively used to investigate various aspects of this compound, including: * Band structure and density of states [ [, , ] ] * Born effective charges and spontaneous polarization [ [, ] ] * Polarization-strain coupling [ [] ] * Phase stability [ [] ]
Q9: What is the predicted spontaneous polarization of ferroelectric this compound from DFT calculations?
A9: DFT calculations predict a spontaneous polarization value for ferroelectric this compound in the range of 55 ± 13 µC cm-2, which is in reasonable agreement with the experimental value of (50 ± 10 µC cm-2) for single crystals. [ [] ]
Q10: How stable are this compound nanoparticles in suspensions?
A10: this compound nanoparticles tend to aggregate and sediment in suspensions, impacting their stability. Research suggests that using a polycarboxylate plasticizer as a dispersant and applying ultrasonic treatment can effectively stabilize this compound suspensions in cement systems. [ [] ]
Q11: Are there any specific formulation strategies to improve the properties of this compound materials?
A11: Yes, several formulation strategies are employed to enhance the properties and performance of this compound materials. These strategies include: * Doping: Incorporating elements like lanthanum, cerium, or sulfur into the this compound lattice can modify its crystal structure, bandgap, and photocatalytic activity. [ [, , , , ] ] * Nanocomposite Formation: Dispersing this compound nanoparticles in polymer matrices like polyacrylates can enhance optical transparency, thermal stability, and dielectric properties. [ [] ] * Thin Film Deposition: Depositing thin films of this compound on various substrates using techniques like RF magnetron sputtering, pulsed laser deposition, or ion-beam sputtering allows for precise control over thickness, morphology, and properties. [ [, , , ] ] * Hydrothermal Synthesis: This method allows for the controlled synthesis of this compound nanoparticles with specific morphology, size, and crystallinity. [ [, ] ] * Sol-Gel Method: This versatile method enables the preparation of this compound powders and thin films with good homogeneity and controlled stoichiometry. [ [, , , , ] ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

